B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid
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Overview
Description
B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid: is an organic boronic acid compound with the molecular formula C19H17BO2 and a molecular weight of 288.15 g/mol . This compound is characterized by its unique structure, which includes a benzo[c]fluorene core with dimethyl substitutions at the 7th position and a boronic acid functional group at the 9th position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid typically involves the following steps:
Formation of the Benzo[c]fluorene Core: The benzo[c]fluorene core can be synthesized through a series of cyclization reactions starting from suitable aromatic precursors.
Dimethyl Substitution:
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, alkylating agents, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Formation of boronic acids, borates, or phenols.
Reduction: Formation of alcohols, alkanes, or other reduced derivatives.
Substitution: Formation of substituted benzo[c]fluorene derivatives with various functional groups.
Scientific Research Applications
Chemistry: B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex polycyclic aromatic compounds. It is also employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique structural and electronic properties. It may also be explored for its interactions with biological macromolecules and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells .
Mechanism of Action
The mechanism of action of B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles, making it useful in sensing and catalysis applications . The compound’s unique structure also allows it to participate in π-π interactions and hydrogen bonding, contributing to its versatility in different chemical and biological contexts .
Comparison with Similar Compounds
- (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid
- 2-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene
- 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene
- 7,7-Dimethyl-9-phenyl-7H-benzo[c]fluorene
Uniqueness: B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid stands out due to its specific substitution pattern and the presence of the boronic acid functional group at the 9th position. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic, analytical, and industrial applications .
Properties
CAS No. |
1198396-48-3 |
---|---|
Molecular Formula |
C19H17BO2 |
Molecular Weight |
288.1 g/mol |
IUPAC Name |
(7,7-dimethylbenzo[g]fluoren-9-yl)boronic acid |
InChI |
InChI=1S/C19H17BO2/c1-19(2)16-10-7-12-5-3-4-6-14(12)18(16)15-9-8-13(20(21)22)11-17(15)19/h3-11,21-22H,1-2H3 |
InChI Key |
PGSYXCDZKUCOQB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=CC4=CC=CC=C43)(O)O |
Origin of Product |
United States |
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